Cas no 108356-42-9 (Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-)

5-アセチル-2-エトキシベンゼンスルホニルクロリドは、有機合成において重要な中間体です。この化合物は、ベンゼン環にアセチル基とエトキシ基が置換した構造を持ち、スルホニルクロリド基(-SO₂Cl)の高い反応性を特徴とします。特に、求核試薬との反応によりスルホンアミドやスルホン酸エステルの合成に有用です。反応性の高さから、医薬品や農薬の原料としての応用が期待されます。また、エトキシ基の存在により溶解性が向上し、反応条件の最適化が容易になる利点があります。取り扱い時には湿気を避け、適切な保護具の使用が推奨されます。

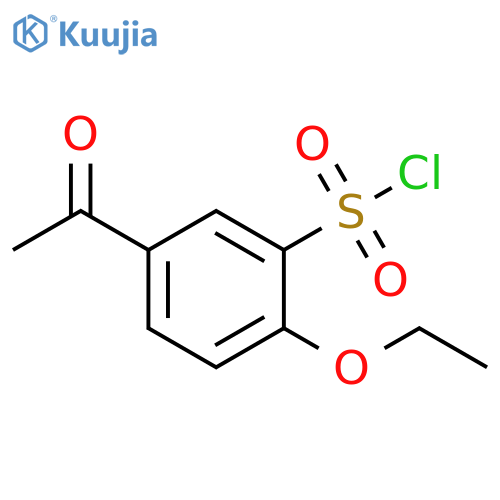

108356-42-9 structure

商品名:Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-

CAS番号:108356-42-9

MF:C10H11ClO4S

メガワット:262.709941148758

CID:5855756

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-

-

- インチ: 1S/C10H11ClO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3

- InChIKey: FWHHDDMOXZTIIL-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(C(C)=O)=CC=C1OCC

じっけんとくせい

- 密度みつど: 1.325±0.06 g/cm3(Predicted)

- ふってん: 404.7±35.0 °C(Predicted)

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0283X0-1g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95% | 1g |

$1047.00 | 2025-02-15 | |

| Enamine | EN300-7549285-2.5g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 2.5g |

$1454.0 | 2025-02-24 | |

| Enamine | EN300-7549285-5.0g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 5.0g |

$2152.0 | 2025-02-24 | |

| Enamine | EN300-7549285-10.0g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 10.0g |

$3191.0 | 2025-02-24 | |

| Aaron | AR0283X0-500mg |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95% | 500mg |

$822.00 | 2025-02-15 | |

| Aaron | AR0283X0-5g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95% | 5g |

$2984.00 | 2023-12-16 | |

| Aaron | AR0283X0-10g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95% | 10g |

$4413.00 | 2023-12-16 | |

| Enamine | EN300-7549285-0.1g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 0.1g |

$257.0 | 2025-02-24 | |

| Enamine | EN300-7549285-0.25g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 0.25g |

$367.0 | 2025-02-24 | |

| Enamine | EN300-7549285-1.0g |

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride |

108356-42-9 | 95.0% | 1.0g |

$743.0 | 2025-02-24 |

Benzenesulfonyl chloride, 5-acetyl-2-ethoxy- 関連文献

-

1. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studiesMoaz M. Abdou,Essam M. Eliwa,M. A. M. Abdel Reheim,Ahmed Abu-Rayyan,Shimaa M. Abd El-Gilil,Mohammed Abu-Elghait,Mohamed H. Sharaf,Mohamed H. Kalaba,Ahmed H. Halawa,Walid E. Elgammal New J. Chem. 2024 48 9149

108356-42-9 (Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量